Trimethylanilinoxid

Description

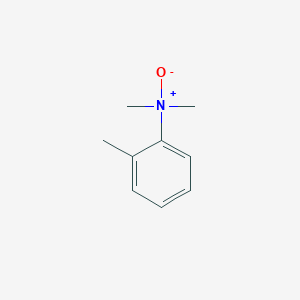

Trimethylanilinoxid (systematic name: N,N,2,4,5-trimethylaniline oxide) is an aromatic amine oxide derivative characterized by a benzene ring substituted with three methyl groups and an oxidized amine functional group. Based on available data, this analysis will focus on structurally and functionally related compounds, including trimethylamine oxide (TMAO) and 2,4,5-trimethylaniline, to infer properties and applications of this compound .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N,N,2-trimethylbenzeneamine oxide |

InChI |

InChI=1S/C9H13NO/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7H,1-3H3 |

InChI Key |

QVXHURRSEYIZKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[N+](C)(C)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Trimethylanilinoxid:

Key Differences

Chemical Stability: TMAO is hygroscopic and typically handled as a dihydrate, whereas 2,4,5-trimethylaniline requires refrigeration to prevent degradation . This compound, as an aromatic amine oxide, likely exhibits intermediate stability due to resonance stabilization of the N–O bond.

Analytical Detection: TMAO is quantified using mass spectrometry (HPLC–MS/LC–MS) in clinical studies due to its low physiological concentrations (nanomolar range) . In contrast, 2,4,5-trimethylaniline is analyzed via gas chromatography for environmental monitoring .

Biological Roles: TMAO is linked to cardiovascular risks, with meta-analyses showing elevated levels correlate with acute ischemic stroke (pooled OR: 1.89; 95% CI: 1.51–2.36) . This compound’s biological effects remain unstudied in the provided evidence.

Industrial Use :

- Linalool oxide isomers are employed in perfumery for their floral scent, while TMAO and 2,4,5-trimethylaniline serve niche roles in biomedical research and environmental chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.